molecular formula C5H4Cl2N2 B1424279 4-Chloro-2-(chloromethyl)pyrimidine CAS No. 3842-28-2

4-Chloro-2-(chloromethyl)pyrimidine

Cat. No.: B1424279
CAS No.: 3842-28-2
M. Wt: 163 g/mol
InChI Key: STLWHIYGDWYWRH-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)pyrimidine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)pyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 4 and 2 positions of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(chloromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor studies, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine
  • 2,4-Dichloropyrimidine

Comparison

4-Chloro-2-(chloromethyl)pyrimidine is unique due to its dual chloromethyl and chloro substituents, which provide distinct reactivity patterns compared to other pyrimidine derivatives. For instance, 2-Chloropyrimidine lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 4-Chloro-2-(methylthio)pyrimidine has a methylthio group instead of a chloromethyl group, altering its chemical behavior and applications .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLWHIYGDWYWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697728
Record name 4-Chloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-28-2
Record name 4-Chloro-2-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3842-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(chloromethyl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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